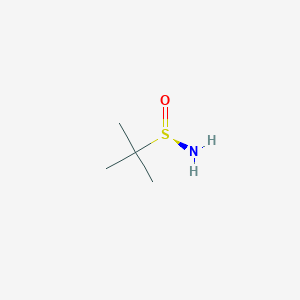

(R)-(+)-tert-Butylsulfinamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(R)-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESUXLKAADQNTB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449939 | |

| Record name | (R)-(+)-2-Methyl-2-propanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196929-78-9 | |

| Record name | (R)-2-Methylpropane-2-sulfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196929-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(+)-2-Methyl-2-propanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-methylpropane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-tert-Butylsulfinamide: A Comprehensive Technical Guide for Asymmetric Amine Synthesis

Introduction

(R)-(+)-tert-Butylsulfinamide, a chiral organosulfur compound, has emerged as a cornerstone in modern asymmetric synthesis, particularly for the stereoselective preparation of chiral amines. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound, including its fundamental properties, detailed experimental protocols for its application in asymmetric amine synthesis, and a mechanistic understanding of the stereochemical control it exerts.

Core Properties

| Property | Value | Reference |

| CAS Number | 196929-78-9 | |

| IUPAC Name | (R)-2-Methylpropane-2-sulfinamide | |

| Synonyms | (R)-(+)-2-Methyl-2-propanesulfinamide, (R)-tert-Butanesulfinamide, Ellman's auxiliary | |

| Molecular Formula | C₄H₁₁NOS | |

| Molecular Weight | 121.20 g/mol | |

| Appearance | White to off-white crystalline solid |

Asymmetric Synthesis of Chiral Amines: A Three-Step Approach

The synthetic utility of this compound lies in a robust and highly predictable three-step sequence for the asymmetric synthesis of chiral primary amines. This methodology involves the initial condensation with a carbonyl compound to form a chiral N-sulfinyl imine, followed by a diastereoselective nucleophilic addition to the imine carbon, and concluding with the acidic cleavage of the sulfinyl group to unveil the desired chiral amine.

Overall Workflow

Experimental Protocols

Step 1: Formation of Chiral N-tert-Butylsulfinyl Imines

The condensation of this compound with aldehydes or ketones is the crucial first step. The choice of dehydrating agent and reaction conditions depends on the nature of the carbonyl compound.

Protocol for Aldehydes:

-

Reagents: this compound (1.0 equiv), aldehyde (1.1 equiv), anhydrous copper(II) sulfate (B86663) (CuSO₄, 2.0 equiv), and anhydrous dichloromethane (B109758) (DCM).

-

Procedure: To a stirred suspension of this compound and CuSO₄ in DCM at room temperature, add the aldehyde. Stir the mixture vigorously for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of celite, washing with DCM. The filtrate is concentrated under reduced pressure to afford the crude N-tert-butylsulfinyl imine, which is often used in the subsequent step without further purification.

Protocol for Ketones:

-

Reagents: this compound (1.0 equiv), ketone (1.2 equiv), titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv), and anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure: To a solution of this compound in THF, add the ketone followed by Ti(OEt)₄. Heat the mixture to reflux (approximately 65-70 °C) for 5-12 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite, washing with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-tert-butylsulfinyl ketimine.

Step 2: Diastereoselective Nucleophilic Addition

The high diastereoselectivity of this step is the cornerstone of the methodology. The sulfinyl group directs the incoming nucleophile to one face of the C=N double bond.

Protocol for Grignard Reagent Addition:

-

Reagents: N-tert-Butylsulfinyl imine (1.0 equiv), Grignard reagent (1.5 equiv), and anhydrous solvent (e.g., THF or DCM).

-

Procedure: Dissolve the N-tert-butylsulfinyl imine in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Slowly add the Grignard reagent via syringe. Stir the reaction at -78 °C for 3-6 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of N-sulfinyl amines can often be separated by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

The final step involves the removal of the tert-butylsulfinyl group to yield the desired chiral primary amine.

Protocol for Acidic Hydrolysis:

-

Reagents: N-Sulfinyl amine adduct, hydrochloric acid (HCl, 4.0 M in 1,4-dioxane (B91453) or methanolic HCl), and a suitable solvent (e.g., methanol (B129727) or diethyl ether).

-

Procedure: Dissolve the N-sulfinyl amine adduct in the solvent. Add the HCl solution and stir the mixture at room temperature for 1-2 hours. The amine hydrochloride salt often precipitates from the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation of the amine salt.

Mechanistic Insight: The Stereochemical Model

The high degree of stereocontrol exerted by the this compound auxiliary is attributed to a chelation-controlled transition state. In the case of Grignard additions, a six-membered chair-like transition state is proposed where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen. This rigidifies the conformation and directs the nucleophilic attack from the less sterically hindered face.

Note: The DOT script above is a template. A proper chemical structure drawing is needed for the transition state, which is beyond the direct capability of Graphviz text labels. The placeholder image and table structure are illustrative.

Quantitative Data for Asymmetric Synthesis

The following table summarizes representative examples of the asymmetric synthesis of chiral amines using this compound, highlighting the high yields and diastereoselectivities typically achieved.

| Aldehyde/Ketone (R₁COR₂) | Nucleophile (R₃M) | Product (R₁R₂R₃CNH₂) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzaldehyde | EtMgBr | 1-Phenylethylamine | 95 | 98:2 |

| Isobutyraldehyde | MeMgBr | 1,2-Dimethylpropylamine | 92 | 96:4 |

| Acetophenone | AllylMgBr | 1-Phenyl-1-allylethylamine | 85 | >95:5 |

| Propiophenone | MeLi | 1-Phenyl-1-methylpropylamine | 88 | 94:6 |

| Cyclohexanone | PhMgBr | 1-Phenylcyclohexylamine | 90 | >98:2 |

Note: Yields and diastereomeric ratios can vary depending on the specific substrates, reagents, and reaction conditions employed. The data presented are illustrative of the general efficacy of the method.

Applications in Drug Development

The robust and predictable nature of the chemistry involving this compound has led to its widespread adoption in the pharmaceutical industry. It is frequently employed in the synthesis of key chiral amine intermediates for a wide range of drug candidates and approved medicines. Its use on an industrial scale is a testament to its reliability and efficiency.

Conclusion

This compound is a powerful and versatile chiral auxiliary for the asymmetric synthesis of a broad spectrum of chiral amines. The methodology is characterized by its operational simplicity, high yields, and excellent stereocontrol. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its application in research and development settings, empowering scientists to construct complex chiral molecules with a high degree of confidence and efficiency.

A Spectroscopic Guide to N-tert-Butanesulfinyl Imines: NMR, IR, and MS Data for the Modern Chemist

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic characterization of N-tert-butanesulfinyl imines, versatile chiral intermediates in asymmetric synthesis.

N-tert-butanesulfinyl imines have emerged as indispensable tools in modern organic chemistry, particularly in the asymmetric synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products.[1][2] Their utility stems from the tert-butanesulfinyl group, which acts as a powerful chiral auxiliary, directing nucleophilic attack to the imine carbon with high stereoselectivity.[3][4] A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, product characterization, and quality control. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-tert-butanesulfinyl imines, supplemented with detailed experimental protocols and reaction pathway visualizations.

Spectroscopic Characterization

The structural elucidation of N-tert-butanesulfinyl imines relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of N-tert-butanesulfinyl imines in solution. Both ¹H and ¹³C NMR are routinely employed. For sulfinyl ketimines derived from methyl or n-alkyl phenyl ketones and methyl or n-alkyl isopropyl ketones, only the E isomer is typically detected by ¹H and ¹³C NMR in CDCl₃.[5]

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Key diagnostic signals for N-tert-butanesulfinyl imines include:

-

tert-Butyl Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around δ 1.2-1.3 ppm.[6]

-

Imine Proton (for aldimines): The proton attached to the imine carbon (CH=N) resonates in the downfield region, usually between δ 8.0 and 8.5 ppm.

-

Protons α to the Imine: The chemical shift of protons on the carbon atom adjacent to the imine bond is influenced by the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. Significant resonances include:

-

Imine Carbon (C=N): The carbon atom of the imine double bond is highly deshielded and appears significantly downfield, typically in the range of δ 160-185 ppm.[6]

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around δ 56-58 ppm, while the methyl carbons resonate at approximately δ 22-23 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for N-tert-butanesulfinyl imines is the C=N stretching vibration.

-

C=N Stretch: This absorption typically appears in the region of 1580-1650 cm⁻¹.[6] The exact position can be influenced by the substituents on the imine carbon.

-

S=O Stretch: The sulfinyl group (S=O) exhibits a characteristic stretching vibration, usually found in the range of 1070-1090 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-tert-butanesulfinyl imines, common fragmentation pathways involve the loss of the tert-butyl group or isobutylene (B52900).

-

Molecular Ion (M⁺): The molecular ion peak may be observed, but it is often weak.

-

[M - 56]⁺ or [M - 57]⁺: A prominent peak corresponding to the loss of isobutylene (C₄H₈, 56 Da) or a tert-butyl radical (C₄H₉, 57 Da) is frequently observed.[6][7]

Tabulated Spectroscopic Data

The following tables summarize representative spectroscopic data for a selection of N-tert-butanesulfinyl imines.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |

| (SS,E)-N-(tert-Butanesulfinyl)-1-phenylethanimine | 1.33 (s, 9H), 2.77 (s, 3H), 7.40-7.51 (m, 3H), 7.89 (d, 2H, J = 7.9 Hz) | 22.7, 43.4, 55.8, 56.5, 119.7, 121.6, 129.3, 131.7, 133.8, 140.9 | 1604, 1591, 1573, 1361, 1275, 1082, 1064 | 167 (M⁺-56) | [6] |

| (RS,E)-N-(tert-Butanesulfinyl)-1-phenylpropan-1-imine | 0.95 (t, 3H, J = 7.7 Hz), 1.33 (s, 9H), 3.16-3.34 (m, 2H), 7.39-7.52 (m, 3H), 7.80-7.95 (m, 2H) | 13.3, 22.8, 26.0, 57.5, 127.6, 128.7, 131.7, 137.6, 181.3 | 2977, 1592, 1569, 1071 | 132 (M⁺-105) | [6] |

| (RS,E)-N-(tert-Butanesulfinyl)heptan-2-imine | Not explicitly provided | 23.0, 25.2, 31.3, 43.4, 56.2, 185.6 | 2955, 2928, 2862, 1622, 1457, 1362, 1187, 1074 | 161 (M⁺-56) | [6] |

Experimental Protocols

The successful synthesis and purification of N-tert-butanesulfinyl imines are crucial for their application in asymmetric synthesis.

General Procedure for the Synthesis of N-tert-Butanesulfinyl Ketimines

A common and effective method for the synthesis of N-tert-butanesulfinyl ketimines involves the condensation of N-tert-butanesulfinamide with a ketone, often catalyzed by a Lewis acid like titanium(IV) ethoxide.[6][8]

Materials:

-

N-tert-butanesulfinamide

-

Corresponding ketone

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Brine

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of N-tert-butanesulfinamide (1.0 eq), the corresponding ketone (1.0 eq), and Ti(OEt)₄ (2.0 eq) in anhydrous THF is stirred at 66 °C for 12 hours.[6]

-

The reaction mixture is then cooled to room temperature and hydrolyzed with brine.

-

The aqueous layer is extracted with EtOAc.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford the desired N-tert-butanesulfinyl ketimine.[6]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[6][9] Samples are dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[6][9] For ¹³C NMR, the solvent peak of CDCl₃ (δ 77.16 ppm) can also be used as a reference.[7][9]

IR Spectroscopy:

IR spectra are often recorded as a thin film on NaCl plates.[6] The sample is dissolved in a volatile solvent like CDCl₃ or CH₂Cl₂ and deposited on the plate, followed by solvent evaporation.[6] Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry:

Mass spectra are typically obtained using electron ionization (EI).[6][7] The data is reported as the mass-to-charge ratio (m/z).

Visualizing Reaction Pathways

The utility of N-tert-butanesulfinyl imines lies in their predictable stereochemical outcome in nucleophilic addition reactions. The following diagrams illustrate key reaction pathways.

Caption: General synthesis of N-tert-butanesulfinyl imines.

Caption: Asymmetric synthesis of chiral amines.

Conclusion

N-tert-butanesulfinyl imines are invaluable intermediates in asymmetric synthesis. A comprehensive understanding of their spectroscopic signatures is essential for any researcher working in this field. This guide provides a foundational resource of NMR, IR, and MS data, coupled with practical experimental protocols and visualizations of their key chemical transformations. The presented data and methodologies will aid in the efficient and accurate characterization of these important chiral building blocks, facilitating the development of novel synthetic routes to valuable chiral amines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An advance on exploring N-tert-butanesulfinyl imines in asymmetric synthesis of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

- 9. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of Primary Amines Using (R)-tert-Butylsulfinamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral primary amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts. The development of robust and highly stereoselective methods for their preparation is a cornerstone of modern organic synthesis. The use of (R)-tert-butylsulfinamide, often referred to as Ellman's auxiliary, provides a powerful and versatile strategy for the asymmetric synthesis of a wide array of enantioenriched primary amines.[1][2]

This methodology relies on a three-step sequence:

-

Condensation: Formation of an N-tert-butanesulfinyl imine from the corresponding aldehyde or ketone.

-

Diastereoselective Addition: Nucleophilic addition to the C=N bond of the sulfinyl imine, which proceeds with high stereocontrol directed by the chiral sulfinyl group.

-

Deprotection: Mild acidic cleavage of the N-S bond to release the desired chiral primary amine.

The key advantages of this approach include the high yields and diastereoselectivities achieved, the broad substrate scope, the stability of the sulfinyl imine intermediates, and the straightforward removal of the chiral auxiliary, which can also be recycled.[2][3][4][5][6]

Experimental Protocols

The condensation of (R)-tert-butylsulfinamide with carbonyl compounds is the crucial first step. Titanium(IV) ethoxide is a highly effective reagent for both aldehydes and sterically hindered ketones.[7][8] For less demanding aldehydes, copper(II) sulfate (B86663) can also be used.[7][8]

A. General Procedure for Aldehyde Condensation using CuSO₄

-

To a flask containing a stir bar, add (R)-tert-butylsulfinamide (1.0 equiv) and anhydrous dichloromethane (B109758) (DCM).

-

Add the aldehyde (1.1 equiv) to the solution.

-

Add anhydrous copper(II) sulfate (2.0 equiv) to the stirred solution.

-

Stir the resulting suspension at room temperature for 12-24 hours, monitoring by TLC until the starting sulfinamide is consumed.

-

Filter the reaction mixture through a pad of Celite, washing the pad with DCM.

-

Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl aldimine, which can often be used without further purification. If necessary, purify by flash chromatography.

B. General Procedure for Ketone Condensation using Ti(OEt)₄

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butylsulfinamide (1.0 equiv) and anhydrous tetrahydrofuran (B95107) (THF).

-

Add the ketone (1.1 equiv) to the solution.

-

Add titanium(IV) ethoxide (2.0 equiv) via syringe.

-

Heat the mixture to 60-75 °C and stir for 5-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl ketimine. Purify by flash chromatography if needed.

Table 1: Examples of N-tert-Butanesulfinyl Imine Synthesis

| Carbonyl Substrate | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | CuSO₄ | CH₂Cl₂, 23 °C, 12h | 91% | [7] |

| Isobutyraldehyde | CuSO₄ | CH₂Cl₂, 23 °C, 12h | 90% | [7] |

| Pivaldehyde | Ti(OEt)₄ | THF, 23 °C, 3h | 82% | [7] |

| Acetophenone | Ti(OEt)₄ | THF, 60 °C, 5h | 91% | [8] |

| 2-Hexanone | Ti(OEt)₄ | THF, 60 °C, 12h | 88% (5:1 E/Z) |[8] |

The addition of organometallic reagents to N-tert-butanesulfinyl imines is a highly diastereoselective process that sets the crucial stereocenter. The stereochemical outcome is dictated by a chair-like, six-membered transition state involving coordination of the magnesium atom to both the imine nitrogen and the sulfinyl oxygen.[7]

General Procedure for Grignard Addition:

-

Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in an anhydrous solvent (THF or CH₂Cl₂) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to the specified temperature (typically -78 °C or -48 °C).

-

Add the Grignard reagent (e.g., MeMgBr, PhMgBr; 1.2-2.0 equiv) dropwise via syringe over 10-15 minutes.

-

Stir the reaction at this temperature for 3-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and dilute with ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting N-sulfinyl amine adduct by flash chromatography.

Table 2: Examples of Diastereoselective Grignard Additions to Aldimines

| Aldimine (R) | Grignard (R') | Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Ph | MeMgBr | CH₂Cl₂, -48 °C | 94% | 98:2 |

| Ph | EtMgBr | CH₂Cl₂, -48 °C | 98% | 98:2 |

| i-Pr | MeMgBr | CH₂Cl₂, -48 °C | 80% | 97:3 |

| i-Pr | PhMgBr | THF, -78 °C | 89% | 96:4 |

For the synthesis of α-branched amines from ketones, a one-pot condensation and reduction procedure is highly efficient.[9] Ti(OEt)₄ serves first as a Lewis acid for the imine formation and subsequently enhances the rate and diastereoselectivity of the NaBH₄ reduction.[9]

General One-Pot Procedure for Reductive Amination of Ketones:

-

Follow steps 1-4 of Protocol 1B for the formation of the N-tert-butanesulfinyl ketimine.

-

After confirming imine formation by TLC, cool the reaction mixture to -48 °C in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of sodium borohydride (B1222165) (NaBH₄, 2.0 equiv) in anhydrous THF and cool it to -48 °C.

-

Slowly add the ketimine solution to the NaBH₄ solution via cannula.

-

Stir the reaction at -48 °C for 3-6 hours.

-

Quench the reaction by adding methanol (B129727), followed by saturated aqueous NH₄Cl.

-

Follow workup steps 6-9 from Protocol 2 to isolate and purify the product.

Table 3: Examples of One-Pot Reductive Amination of Ketones

| Ketone | Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Acetophenone | Ti(OEt)₄, NaBH₄, THF, -48 °C | 78% | 96:4 |

| 4-Methoxyacetophenone | Ti(OEt)₄, NaBH₄, THF, -48 °C | 86% | 97:3 |

| Propiophenone | Ti(OEt)₄, NaBH₄, THF, -48 °C | 83% | 91:9 |

| Isopropyl butyl ketone | Ti(OEt)₄ (3 eq), NaBH₄, THF, -20 °C | 77% | 92:8 |

(Data sourced from reference[9])

The final step is the removal of the chiral auxiliary under mild acidic conditions to yield the primary amine, typically as a stable hydrochloride salt.[5][7]

General Procedure for N-S Bond Cleavage:

-

Dissolve the purified N-tert-butanesulfinyl amine adduct (1.0 equiv) in methanol or cyclopentyl methyl ether (CPME).

-

Add a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane (B91453) or HCl in diethyl ether, 2.0-3.0 equiv).

-

Stir the solution at room temperature for 0.5-1 hour.

-

Concentrate the mixture under reduced pressure.

-

The resulting primary amine hydrochloride salt can often be isolated by filtration or by trituration with diethyl ether to induce precipitation.[5][7]

Note on Recycling: The tert-butylsulfinyl group is converted to tert-butylsulfinyl chloride during the cleavage. This can be recovered and converted back to enantiopure (R)-tert-butylsulfinamide, making the process more atom-economical for large-scale applications.[4][5][10][11][12]

References

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lib.ysu.am [lib.ysu.am]

- 10. researchgate.net [researchgate.net]

- 11. bristol.ac.uk [bristol.ac.uk]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

Application Notes and Protocols: Condensation of Aldehydes with Ellman's Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the condensation of aldehydes with Ellman's auxiliary, tert-butanesulfinamide, a cornerstone reaction in the asymmetric synthesis of chiral amines. The resulting N-tert-butanesulfinyl imines are versatile intermediates for the stereoselective addition of a wide range of nucleophiles.[1][2][3]

Introduction

The use of enantiopure tert-butanesulfinamide as a chiral auxiliary, pioneered by Ellman, has become a widespread and reliable method for the asymmetric synthesis of amines.[1][4] The initial and crucial step in this methodology is the condensation of the sulfinamide with an aldehyde to form a chiral N-tert-butanesulfinyl imine (sulfinimine). This reaction proceeds under mild conditions to afford the sulfinimines in high yields.[1] The chiral sulfinyl group effectively directs subsequent nucleophilic additions to the imine carbon, leading to high diastereoselectivity.[1][3] The auxiliary can then be readily cleaved under mild acidic conditions to provide the desired chiral primary amine.[1][5]

This protocol outlines various methods for the condensation reaction, accommodating a range of aldehyde substrates. The choice of Lewis acid promoter is critical and depends on the reactivity of the aldehyde.

Reaction Mechanism and Stereochemical Model

The condensation of tert-butanesulfinamide with an aldehyde is a dehydration reaction that forms the corresponding N-tert-butanesulfinyl aldimine. The reaction is typically facilitated by a Lewis acid that acts as a dehydrating agent. The stereochemical outcome of subsequent nucleophilic additions to the resulting sulfinimine is often rationalized by a chair-like transition state model where the nucleophile attacks from the less sterically hindered face, opposite the bulky tert-butyl group.

Experimental Protocols

Several effective protocols have been developed for the condensation of aldehydes with tert-butanesulfinamide, primarily differing in the choice of the Lewis acidic dehydrating agent.

Protocol 1: Magnesium Sulfate (MgSO₄) Mediated Condensation

This is the originally reported method and is effective for many aldehydes, though it often requires a significant excess of the aldehyde.[6]

Materials:

-

(R)- or (S)-tert-butanesulfinamide

-

Aldehyde (2-3 equivalents)

-

Anhydrous Magnesium Sulfate (MgSO₄, 5 equivalents)

-

Pyridinium p-toluenesulfonate (PPTS, 0.05 equivalents)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of tert-butanesulfinamide in CH₂Cl₂ are added the aldehyde, anhydrous MgSO₄, and PPTS.

-

The reaction mixture is stirred at room temperature (23 °C).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the solid drying agent.

-

The filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can be purified by chromatography if necessary.

Protocol 2: Copper(II) Sulfate (CuSO₄) Mediated Condensation

This method is more efficient than the MgSO₄ protocol, requiring only a slight excess of the aldehyde and providing high yields.[6][7]

Materials:

-

(R)- or (S)-tert-butanesulfinamide

-

Aldehyde (1.1 equivalents)

-

Anhydrous Copper(II) Sulfate (CuSO₄, 2 equivalents)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a suspension of CuSO₄ in CH₂Cl₂ are added tert-butanesulfinamide and the aldehyde.

-

The mixture is stirred at room temperature (23 °C).

-

Reaction progress is monitored by TLC.

-

Upon completion, the mixture is filtered through a pad of Celite.

-

The filtrate is concentrated in vacuo to yield the N-tert-butanesulfinyl imine.

Protocol 3: Titanium(IV) Ethoxide (Ti(OEt)₄) Mediated Condensation

For highly unreactive or sterically hindered aldehydes, Ti(OEt)₄ is the reagent of choice, leading to smooth condensation.[6][7]

Materials:

-

(R)- or (S)-tert-butanesulfinamide

-

Aldehyde (1.1 equivalents)

-

Titanium(IV) Ethoxide (Ti(OEt)₄, 2 equivalents)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of tert-butanesulfinamide in THF are added the aldehyde and Ti(OEt)₄.

-

The reaction is stirred at room temperature (23 °C).

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is worked up.

-

The crude product is purified by chromatography.

Data Presentation

The following tables summarize the yields of N-tert-butanesulfinyl imines obtained from the condensation of tert-butanesulfinamide with various aldehydes using different protocols.

Table 1: MgSO₄-Mediated Condensation of Aldehydes [6]

| Aldehyde (R Group) | Yield (%) |

| Phenyl (Ph) | 91 |

| Ethyl (Et) | 96 |

| Isopropyl (i-Pr) | 90 |

Table 2: CuSO₄-Mediated Condensation of Aldehydes [6]

| Aldehyde (R Group) | Yield (%) |

| Phenyl (Ph) | 91 |

| Isopropyl (i-Pr) | 90 |

| 4-Methoxyphenyl | 85 |

Table 3: Ti(OEt)₄-Mediated Condensation of Aldehydes [6]

| Aldehyde (R Group) | Yield (%) |

| Ethyl (Et) | 100 |

| tert-Butyl (t-Bu) | 82 |

| 3-Pyridyl | 100 |

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the condensation of an aldehyde with Ellman's auxiliary.

Caption: General workflow for the synthesis of N-tert-butanesulfinyl imines.

Logical Relationship of the Reaction

The diagram below outlines the key steps and logical progression of the condensation reaction.

Caption: Logical steps in the condensation of Ellman's auxiliary with an aldehyde.

Conclusion

The condensation of aldehydes with Ellman's auxiliary is a robust and highly efficient method for the synthesis of chiral N-tert-butanesulfinyl imines. The choice of an appropriate Lewis acid promoter allows for the successful conversion of a wide array of aldehyde substrates into valuable intermediates for asymmetric amine synthesis. The protocols provided herein are well-established and have been widely adopted in both academic and industrial research settings.

References

- 1. Ellman's Sulfinamides [sigmaaldrich.com]

- 2. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]

Application Notes and Protocols for the Large-Scale Synthesis of (R)-(+)-tert-Butylsulfinamide from Di-tert-butyl Disulfide

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-(+)-tert-Butylsulfinamide, also known as Ellman's auxiliary, is a versatile and widely used chiral reagent in asymmetric synthesis, particularly for the preparation of chiral amines.[1][2] Chiral amines are critical components in numerous pharmaceutical compounds and natural products. This document provides detailed protocols for the large-scale synthesis of enantiomerically pure this compound starting from the inexpensive feedstock, di-tert-butyl disulfide. The methodology, pioneered by Jonathan A. Ellman and coworkers, involves a two-step process: the catalytic asymmetric oxidation of di-tert-butyl disulfide followed by the cleavage of the resulting thiosulfinate with lithium amide.[2][3] An improved procedure suitable for kilogram-scale production has been developed to overcome initial scalability challenges by utilizing homogeneous reaction conditions.[3][4][5]

Overall Synthetic Strategy

The synthesis proceeds in two key steps:

-

Asymmetric Oxidation: Di-tert-butyl disulfide is oxidized enantioselectively to (R)-tert-butyl tert-butanethiosulfinate using a chiral catalyst.

-

Amination: The sulfur-sulfur bond of the thiosulfinate is cleaved by lithium amide to afford this compound with inversion of configuration at the sulfur atom.

A visual representation of this workflow is provided below.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the large-scale synthesis.

| Step | Product | Catalyst Loading (mol %) | Oxidant | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

| 1. Asymmetric Oxidation | (R)-tert-Butyl tert-butanethiosulfinate | 0.25 | 30% H₂O₂ | Acetone (B3395972) | ≥92% | 91% | [6] |

| 2. Amination & Purification | This compound | - | - | Liquid NH₃/THF | 70-75% (overall) | >99% (after crystallization) | [6][7] |

Experimental Protocols

Materials and Equipment:

-

Di-tert-butyl disulfide

-

(1S,2R)-(-)-cis-1-Amino-2-indanol

-

3,5-Di-tert-butyl salicylaldehyde (B1680747)

-

Vanadyl bis-acetylacetonate (VO(acac)₂)

-

30% Aqueous hydrogen peroxide

-

Anhydrous ammonia (B1221849)

-

Lithium wire

-

Ferric nitrate (B79036) nonahydrate (catalyst for LiNH₂ formation)

-

Acetone, Ethanol (B145695), Dichloromethane (B109758), Hexanes, Tetrahydrofuran (THF)

-

Large three-neck round-bottom flask with overhead stirrer

-

Syringe pumps

-

Standard glassware for extraction and crystallization

Protocol 1: Preparation of the Chiral Ligand

This protocol describes the synthesis of the Schiff base ligand derived from (1S,2R)-(-)-cis-1-amino-2-indanol, which is crucial for the asymmetric oxidation.

Procedure:

-

To a round-bottomed flask, add (1S,2R)-(-)-cis-1-amino-2-indanol (1.0 eq) and 3,5-di-tert-butyl salicylaldehyde (1.0 eq).[7]

-

Add absolute ethanol to the flask.

-

Stir the resulting yellow mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[7]

-

Remove the solvent under reduced pressure to yield a yellow oil.

-

Dissolve the oil in dichloromethane and remove the solvent again under reduced pressure. Repeat this step.

-

Dry the resulting solid under vacuum to obtain the chiral ligand as a yellow powder (typically ~98% yield), which can be used without further purification.[7]

Protocol 2: Large-Scale Asymmetric Oxidation of Di-tert-butyl Disulfide

This protocol details the key enantioselective oxidation step.

Procedure:

-

In a large three-neck round-bottomed flask equipped with an overhead stirrer, add the chiral ligand from Protocol 1 (0.005 eq) and vanadyl bis-acetylacetonate (0.005 eq).[7]

-

Add acetone (approx. 1.4 L per mole of disulfide) and stir the dark green mixture vigorously for 30 minutes, open to the air.[7]

-

Add di-tert-butyl disulfide (1.0 eq) to the flask and cool the mixture to 0 °C in an ice bath.[7]

-

Slowly add 30% aqueous hydrogen peroxide (1.1 eq) over 20 hours using syringe pumps, maintaining vigorous stirring. The reaction mixture will turn from dark green to purple.[7]

-

After the addition is complete, continue stirring at 0 °C for an additional 12 hours.

-

Transfer the reaction mixture to a separatory funnel and add water and hexanes.

-

Separate the layers and extract the aqueous layer with hexanes.

-

Combine the organic layers, wash with water and then with saturated aqueous sodium thiosulfate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-tert-butyl tert-butanethiosulfinate. This product is often used in the next step without further purification.

Protocol 3: Synthesis of this compound

This protocol describes the final step to produce the target compound.

Procedure:

-

Preparation of Lithium Amide: In a flask equipped for low-temperature reactions, condense anhydrous ammonia at -78 °C. Add a catalytic amount of ferric nitrate nonahydrate. Slowly add small pieces of lithium wire (1.1 eq relative to the thiosulfinate) until a persistent blue color is observed, then continue adding the remaining lithium. The color will change to gray upon formation of lithium amide.

-

Amination Reaction: Slowly add a solution of the crude (R)-tert-butyl tert-butanethiosulfinate (1.0 eq) in anhydrous THF to the lithium amide suspension at -78 °C.[6][8]

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Carefully quench the reaction by the slow addition of solid ammonium (B1175870) chloride.[8]

-

Allow the mixture to warm to room temperature, allowing the ammonia to evaporate in a well-ventilated fume hood.

-

Add water and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[7]

-

Purification: Recrystallize the crude product from boiling hexanes. Cool the solution slowly to room temperature with rapid stirring to induce crystallization.[7]

-

Collect the crystals by suction filtration, wash with cold hexanes, and dry under vacuum to afford enantiomerically pure this compound as a white solid.[7]

Mechanism of Asymmetric Oxidation

The enantioselectivity of the oxidation is controlled by the chiral vanadium complex. The di-tert-butyl disulfide coordinates to the vanadium center, and the peroxide then delivers an oxygen atom to one of the sulfur atoms in a stereocontrolled manner, dictated by the chiral ligand.

Safety Precautions

-

Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous Ammonia: Toxic and corrosive. Work in a well-ventilated fume hood. Condense at low temperatures with caution.

-

Lithium Metal: Reacts violently with water. Handle under an inert atmosphere.

-

Organic Solvents: Flammable. Avoid open flames and ensure proper ventilation.

This detailed guide provides the necessary information for the successful large-scale synthesis of this compound, a key chiral auxiliary for modern organic synthesis.

References

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Applications of tert-Butanesulfinamide_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Chiral α-Branched Amines using Ellman's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development, as a significant majority of pharmaceutical agents contain at least one stereogenic amine center.[1] Among the various methodologies developed, the use of Ellman's reagent, tert-butanesulfinamide, has emerged as a robust and widely adopted strategy for the asymmetric synthesis of α-branched primary amines.[1][2][3] This chiral auxiliary offers high levels of stereocontrol, operational simplicity, and broad substrate scope, making it an invaluable tool for accessing a diverse range of chiral amine building blocks.

The general approach involves the condensation of tert-butanesulfinamide with a prochiral aldehyde or ketone to form an N-tert-butanesulfinyl imine. The chiral sulfinyl group then directs the diastereoselective addition of a nucleophile to the imine carbon. Subsequent removal of the auxiliary under mild acidic conditions affords the desired chiral primary amine with high enantiopurity.[3][4] This methodology has been successfully applied to the synthesis of numerous complex molecules and approved drugs.[1][5]

General Reaction Scheme & Mechanism

The overall transformation can be summarized in three key steps:

-

Formation of N-tert-butanesulfinyl Imine: Condensation of an aldehyde or ketone with (R)- or (S)-tert-butanesulfinamide.

-

Diastereoselective Nucleophilic Addition: Addition of an organometallic reagent (e.g., Grignard or organolithium) to the imine.

-

Deprotection: Acid-mediated cleavage of the N-S bond to yield the free chiral amine.

The high diastereoselectivity observed in the nucleophilic addition step is generally attributed to a Zimmerman-Traxler-type six-membered ring transition state, where the organometallic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group.[6] This chelation model effectively shields one face of the imine, directing the nucleophile to the opposite face.

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]

- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

The Strategic Application of (R)-tert-Butylsulfinamide in the Total Synthesis of Complex Natural Products

For Immediate Release

[City, State] – [Date] – The chiral auxiliary, (R)-tert-butylsulfinamide, often referred to as Ellman's auxiliary, has emerged as a cornerstone in modern asymmetric synthesis, enabling the stereocontrolled construction of chiral amines. Its widespread application in the total synthesis of intricate natural products has streamlined synthetic routes and provided access to enantiomerically pure bioactive molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic implementation of (R)-tert-butylsulfinamide in the synthesis of natural products, highlighting its role in key bond-forming reactions that set crucial stereocenters.

Introduction

(R)-tert-Butylsulfinamide serves as a versatile chiral ammonia (B1221849) equivalent. Its utility stems from its ability to readily condense with aldehydes and ketones to form stable N-sulfinyl imines. These imines act as powerful electrophiles, undergoing diastereoselective nucleophilic addition. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face with a high degree of stereocontrol. The resulting sulfinamide can be easily cleaved under mild acidic conditions to reveal the desired primary amine without racemization. This methodology has been pivotal in the synthesis of numerous alkaloids and other nitrogen-containing natural products.

Core Application: Asymmetric Synthesis of Chiral Amines

The primary application of (R)-tert-butylsulfinamide in natural product total synthesis is the asymmetric synthesis of chiral amines, which are key structural motifs or crucial intermediates. The general workflow for this transformation is depicted below.

Caption: General workflow for the synthesis of chiral amines using (R)-tert-butylsulfinamide.

Mechanism of Stereochemical Induction

The high diastereoselectivity observed in nucleophilic additions to N-tert-butylsulfinyl imines is attributed to a six-membered, chair-like transition state. The sulfinyl group coordinates to the metal cation of the nucleophilic reagent, positioning the bulky tert-butyl group in a pseudo-equatorial position to minimize steric hindrance. This arrangement leaves one face of the C=N double bond sterically accessible for the nucleophile to attack.

Caption: Key features of the stereochemical induction model.

Applications in Total Synthesis: Selected Examples

The versatility of (R)-tert-butylsulfinamide is demonstrated in the total syntheses of a diverse range of natural products. The following table summarizes key applications and the corresponding quantitative data for the crucial stereochemistry-defining steps.

| Natural Product | Key Transformation | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |

| (+)-Nocardioazine B | Diastereoselective addition to an indole-derived N-sulfinyl imine | Indolyl Grignard reagent | 85 | >95:5 |

| (-)-Pelletierine | Decarboxylative Mannich reaction with an N-sulfinyl aldimine | Malonic acid half thioester | 78 | 94:6 |

| (+)-7-Deoxypancratistatin | Palladium-catalyzed diastereoselective cinnamylation | Cinnamyl acetate | 91 | >99:1 |

Detailed Experimental Protocols

The following are representative protocols for the key transformations involving (R)-tert-butylsulfinamide. Note that specific conditions may vary depending on the substrate.

Protocol 1: General Procedure for the Formation of N-tert-Butylsulfinyl Imines

Materials:

-

Aldehyde or ketone (1.0 equiv)

-

(R)-tert-butylsulfinamide (1.05 equiv)

-

Anhydrous copper(II) sulfate (B86663) (2.0 equiv) or Titanium(IV) ethoxide (2.0 equiv)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

Procedure:

-

To a solution of the aldehyde or ketone in anhydrous DCM, add (R)-tert-butylsulfinamide followed by anhydrous copper(II) sulfate.

-

Stir the resulting suspension at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate under reduced pressure to afford the crude N-tert-butylsulfinyl imine, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Diastereoselective Addition of a Grignard Reagent

Materials:

-

N-tert-Butylsulfinyl imine (1.0 equiv)

-

Grignard reagent (e.g., 3 M solution in THF, 1.5 equiv)

-

Anhydrous solvent (e.g., THF or DCM)

Procedure:

-

Dissolve the N-tert-butylsulfinyl imine in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add the Grignard reagent to the cooled solution via syringe.

-

Stir the reaction mixture at -78 °C for 3-6 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Cleavage of the Sulfinyl Group

Materials:

-

N-tert-Butylsulfinamide adduct (1.0 equiv)

-

Hydrochloric acid (e.g., 4 N solution in dioxane or methanol)

-

Methanol (B129727) or diethyl ether

Procedure:

-

Dissolve the sulfinamide adduct in methanol or diethyl ether.

-

Add the hydrochloric acid solution and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting amine hydrochloride salt can be isolated or the free amine can be obtained by basification with an appropriate base (e.g., saturated aqueous sodium bicarbonate) and extraction with an organic solvent.

Case Study: Key Step in the Total Synthesis of (+)-7-Deoxypancratistatin

The total synthesis of the antitumor natural product (+)-7-deoxypancratistatin by Ghorai and coworkers features a highly diastereoselective palladium-catalyzed cinnamylation of an N-tert-butylsulfinyl imine. This key step establishes the stereochemistry at the C-1 position of the natural product's precursor.

Caption: Key palladium-catalyzed cinnamylation in the total synthesis of (+)-7-deoxypancratistatin.

Conclusion

(R)-tert-Butylsulfinamide has proven to be an invaluable tool in the asymmetric synthesis of natural products. Its reliability, high stereochemical control, and the ease of removal of the auxiliary group have made it a favored choice for the introduction of chiral amine functionalities. The protocols and data presented herein provide a foundational guide for the application of this powerful chiral auxiliary in the challenging endeavor of natural product total synthesis, with significant implications for the fields of medicinal chemistry and drug discovery.

Application Notes and Protocols: Cleavage of the N-tert-Butanesulfinyl Group with HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-tert-butanesulfinyl group, pioneered by Ellman, is a widely utilized chiral auxiliary in the asymmetric synthesis of amines.[1][2][3] Its utility stems from its ability to direct stereoselective nucleophilic additions to imines and its straightforward removal under acidic conditions.[4][5][6] This document provides detailed protocols for the acidic cleavage of the N-tert-butanesulfinyl group using hydrochloric acid (HCl), a critical final step in many synthetic routes to chiral amines. The protocols described herein are robust, high-yielding, and have been successfully applied on both laboratory and industrial scales.[3][7]

Mechanism of Cleavage

The cleavage of an N-tert-butanesulfinyl-protected amine with HCl proceeds through the protonation of the sulfinamide nitrogen, followed by nucleophilic attack of the chloride ion at the sulfur atom. This results in the formation of the desired amine hydrochloride salt and tert-butanesulfinyl chloride as a byproduct. The amine hydrochloride often precipitates from the reaction mixture, allowing for simple isolation by filtration.[7][8][9]

Experimental Protocols

This section details two common protocols for the cleavage of the N-tert-butanesulfinyl group using HCl in different solvent systems.

Protocol 1: Cleavage in Cyclopentyl Methyl Ether (CPME)

This protocol is advantageous due to the low solubility of the resulting amine hydrochloride in CPME, facilitating its isolation.[7][10]

Materials:

-

N-tert-butanesulfinyl-protected amine

-

Cyclopentyl methyl ether (CPME)

-

Hydrochloric acid solution in CPME (e.g., 3.74 M)

-

Anhydrous diethyl ether or CPME for washing

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolve the N-tert-butanesulfinyl-protected amine in CPME.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a slight excess (approximately 2.05 equivalents) of a standardized solution of HCl in CPME to the stirred solution.[7]

-

Stir the reaction mixture at 0-5 °C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

-

The amine hydrochloride salt will typically precipitate as a white solid.

-

Isolate the solid product by filtration under an inert atmosphere.

-

Wash the collected solid with cold CPME or diethyl ether to remove any residual byproducts.

-

Dry the amine hydrochloride salt under vacuum.

Protocol 2: Cleavage in Dioxane or Methanol

This protocol utilizes a commercially available solution of HCl in dioxane, which is a common laboratory reagent.

Materials:

-

N-tert-butanesulfinyl-protected amine

-

Anhydrous 1,4-dioxane (B91453) or methanol

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether for washing

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolve the N-tert-butanesulfinyl-protected amine in a minimal amount of anhydrous 1,4-dioxane or methanol.

-

To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 2-4 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 4 hours.[11]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the amine hydrochloride salt may precipitate. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Collect the solid product by filtration.

-

Wash the solid with anhydrous diethyl ether.

-

Dry the product under vacuum.

Data Presentation

The following table summarizes typical reaction conditions and yields for the HCl-mediated cleavage of N-tert-butanesulfinyl amines, based on literature data.

| Substrate Type | Solvent | HCl Equivalents | Temperature | Time | Yield of Amine HCl Salt | Reference |

| Tertiary Carbinamine | CPME | 2.05 | 0 °C to RT | 2 hours | >98% | [7] |

| General Amino Acids/Peptides | Dioxane | ~4 M solution | RT | 30 min | High | [11] |

| Benzylamine Derivative | CPME | 2.05 | RT | 1 hour | Quantitative | [7] |

Work-up and Purification

A key advantage of this deprotection method is the straightforward isolation of the product. The amine hydrochloride salt is often obtained in high purity directly upon filtration.[7][8] If further purification is necessary, recrystallization from a suitable solvent system can be performed. To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) and extracted into an organic solvent. It is crucial to separate the amine hydrochloride salt from the tert-butanesulfinyl chloride byproduct before basification to prevent the reformation of the starting material.[9]

Mandatory Visualizations

Logical Relationship of the Cleavage Reaction

Caption: Mechanism of N-tert-butanesulfinyl group cleavage with HCl.

Experimental Workflow for Asymmetric Amine Synthesis

Caption: General workflow for asymmetric amine synthesis.

Recycling of the Chiral Auxiliary

A significant advantage of this methodology is the potential to recycle the tert-butanesulfinyl group. The tert-butanesulfinyl chloride generated as a byproduct can be converted back to tert-butanesulfinamide in high yield (up to 97%) by treatment with aqueous ammonia.[7][8][10] This recycling process enhances the cost-effectiveness and sustainability of the overall synthetic route.

Safety Considerations

-

Hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents are required to prevent unwanted side reactions.

-

Inert atmosphere techniques are recommended, especially during the filtration of the air-sensitive tert-butanesulfinyl chloride if recycling is intended.

References

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Asymmetric Synthesis of Amines with tert-Butanesulfinamide and Its Application [jstage.jst.go.jp]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bristol.ac.uk [bristol.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Titanium(IV) Ethoxide for the Synthesis of N-tert-Butanesulfinyl Ketimines

Introduction

N-tert-butanesulfinyl ketimines are crucial intermediates in modern asymmetric synthesis, particularly for the preparation of chiral amines, which are prevalent in pharmaceuticals and natural products.[1][2] The condensation of ketones with enantiopure tert-butanesulfinamide presents a direct and efficient route to these valuable building blocks. Titanium(IV) ethoxide (Ti(OEt)4) has emerged as a superior reagent for mediating this transformation, offering significant advantages over other methods.[3]

Mechanism of Action and Advantages of Ti(OEt)4

The synthesis of N-tert-butanesulfinyl ketimines involves the condensation of a ketone with tert-butanesulfinamide. This reaction requires the removal of water to drive the equilibrium towards the product. Ti(OEt)4 serves a dual role in this process:

-

Lewis Acid Catalyst: The titanium center acts as a Lewis acid, activating the ketone carbonyl group towards nucleophilic attack by the nitrogen atom of the tert-butanesulfinamide.

-

Dehydrating Agent: Ti(OEt)4 effectively scavenges the water produced during the reaction, preventing the reverse reaction (hydrolysis of the ketimine) and ensuring high conversion.[4]

The use of Ti(OEt)4 is particularly advantageous for the synthesis of ketimines, which are generally less reactive than aldimines.[5][6] It has been shown to be effective for a wide array of ketones, including sterically hindered and electronically diverse substrates.[5][7] For particularly challenging or hindered ketones, procedural modifications such as the removal of ethanol (B145695) byproduct under vacuum or a nitrogen flow can dramatically increase the reaction rate and yield.[7] While other Lewis acids like CuSO4 or MgSO4 can be used for aldehydes, Ti(OEt)4 is often the reagent of choice for the more challenging synthesis of ketimines.[3][5]

Applications in Drug Development

The chiral N-tert-butanesulfinyl ketimines synthesized using this method are versatile intermediates. The sulfinyl group acts as a powerful chiral auxiliary, directing stereoselective nucleophilic additions to the C=N bond. Subsequent acidic cleavage of the sulfinyl group provides access to a wide variety of enantioenriched primary amines.[2] This methodology has been applied to the synthesis of numerous biologically active molecules and complex natural products.[1][8] The one-pot procedure, where the ketimine is generated in situ and then immediately reduced, provides a streamlined approach to chiral amines with high diastereoselectivity.[4]

Quantitative Data Summary

The following table summarizes the reaction outcomes for the Ti(OEt)4-mediated synthesis of N-tert-butanesulfinyl ketimines from various ketones.

| Entry | Ketone | Ti(OEt)4 (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetophenone | 2.0 | THF | 70 | 12 | 91 | [5] |

| 2 | Propiophenone | 2.0 | THF | 70 | 12 | 89 | [5] |

| 3 | 2-Hexanone | 2.0 | THF | 70 | 18 | 85 | [5] |

| 4 | 3-Pentanone | 2.0 | THF | 70 | 18 | 88 | [5] |

| 5 | Isobutyl methyl ketone | 2.0 | THF | 70 | 18 | 86 | [5] |

| 6 | Cyclohexanone | 2.0 | THF | 70 | 12 | 90 | [5] |

| 7 | 4-Acetylbenzonitrile | 2.0 | THF | Reflux | N/A | 82 (of reduced amine) | [4] |

| 8 | Isopropyl butyl ketone | 3.0 | THF | N/A | 5 | 77 (of reduced amine) | [4] |

Note: Yields for entries 7 and 8 are for the subsequent one-pot reduction product, but demonstrate the successful in-situ formation of the ketimine.

Experimental Protocols

General Protocol for the Synthesis of N-tert-Butanesulfinyl Ketimines

This protocol is a general procedure adapted from the literature for the condensation of ketones with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)4.[5]

Materials:

-

Ketone (1.0 equiv)

-

(R)- or (S)-tert-butanesulfinamide (1.05 equiv)

-

Titanium(IV) ethoxide (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (B86663) (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv), (R)- or (S)-tert-butanesulfinamide (1.05 equiv), and anhydrous THF (to make a 0.5 M solution with respect to the ketone).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add titanium(IV) ethoxide (2.0 equiv) dropwise to the solution via syringe.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. For most ketones, the reaction is complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add an equal volume of ethyl acetate.

-

Carefully add brine to the stirred mixture and continue stirring vigorously for 10-15 minutes. This will precipitate titanium salts.

-

Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

-

The crude N-tert-butanesulfinyl ketimine can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol for Hindered Ketones

For sterically demanding ketones where the general protocol results in low conversion, the following modification can improve the outcome.[7]

Procedure Modification:

-

Follow steps 1-3 of the general protocol.

-

After the addition of Ti(OEt)4, connect the flask to a vacuum source (with a cold trap) or a gentle flow of nitrogen.

-

Heat the reaction mixture to 60-70 °C. The removal of ethanol and other volatile byproducts under reduced pressure or nitrogen flow drives the equilibrium towards the product.

-

Monitor the reaction as described in the general protocol and proceed with the workup (steps 6-12) upon completion.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lib.ysu.am [lib.ysu.am]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Asymmetric Synthesis of Fluorinated Amines using tert-Butylsulfinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] Chiral fluorinated amines, in particular, are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. The use of tert-butylsulfinamide, a versatile chiral auxiliary developed by Ellman, has become a cornerstone for the asymmetric synthesis of these valuable compounds.[3] This methodology offers high stereocontrol, a broad substrate scope, and operational simplicity, making it a powerful tool for medicinal chemists and process developers.[4]

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of various classes of fluorinated amines—including monofluoromethylated, difluoromethylated, and trifluoromethylated amines—utilizing tert-butylsulfinamide. Two primary strategies are highlighted:

-

Strategy 1: Diastereoselective addition of nucleophiles to or reduction of fluorinated N-tert-butylsulfinyl imines.

-

Strategy 2: Asymmetric addition of fluorinated nucleophiles to non-fluorinated N-tert-butylsulfinyl imines.

Strategy 1: Synthesis via Fluorinated N-tert-Butylsulfinyl Imines

This strategy involves the initial condensation of a fluorinated aldehyde or ketone with enantiopure tert-butylsulfinamide to form a chiral N-tert-butylsulfinyl imine. Subsequent diastereoselective addition of a nucleophile or reduction of the imine bond establishes the new stereocenter with high fidelity. The chiral auxiliary is then readily cleaved under acidic conditions to yield the desired chiral fluorinated amine.

Logical Workflow for Strategy 1

Caption: General workflow for the synthesis of chiral fluorinated amines via fluorinated N-tert-butylsulfinyl imines.

Experimental Protocols

Protocol 1.1: General Procedure for the Synthesis of Fluorinated N-tert-Butylsulfinyl Imines

This protocol describes the condensation of a fluorinated ketone with (R)-tert-butylsulfinamide using titanium(IV) ethoxide.

Materials:

-

Fluorinated ketone (1.0 equiv)

-

(R)-tert-butylsulfinamide (1.2 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated ketone and anhydrous THF.

-

Add (R)-tert-butylsulfinamide to the solution.

-

Add Ti(OEt)₄ dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 3 to 24 hours.[5]

-

Upon completion, cool the reaction to room temperature and add an equal volume of brine with vigorous stirring for 15 minutes.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with EtOAc.

-

Transfer the filtrate to a separatory funnel and wash with brine.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-tert-butylsulfinyl imine is often used in the next step without further purification. If necessary, purification can be achieved by silica (B1680970) gel chromatography using a hexanes/EtOAc gradient.[5]

Protocol 1.2: Diastereoselective Reduction of a Trifluoromethyl N-tert-Butylsulfinyl Ketimine

This protocol details the reduction of a chiral trifluoromethyl α,β-unsaturated N-tert-butylsulfinyl ketimine to the corresponding allylic amine. The choice of reducing agent can afford either diastereomer.[1]

Materials:

-

Trifluoromethyl α,β-unsaturated N-tert-butylsulfinyl ketimine (1.0 equiv)

-

L-Selectride® (1.0 M in THF, 1.5 equiv) OR Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure for L-Selectride Reduction (anti-diastereomer):

-

Dissolve the ketimine in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add L-Selectride® solution dropwise.

-

Stir the reaction at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt. Stir vigorously until the layers separate.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography.

Procedure for DIBAL-H Reduction (syn-diastereomer):

-

Follow the same procedure as for L-Selectride, substituting DIBAL-H as the reducing agent.

Protocol 1.3: Cleavage of the tert-Butylsulfinyl Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the primary amine hydrochloride salt.

Materials:

-

N-tert-Butylsulfinyl-protected fluorinated amine (1.0 equiv)

-

4 M HCl in 1,4-dioxane (B91453) or Methanol (B129727) (MeOH)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve the sulfinamide in a minimal amount of methanol or diethyl ether.

-

Add the 4 M HCl solution (typically 3-5 equivalents) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

The amine hydrochloride salt often precipitates from the solution. If not, concentrate the reaction mixture under reduced pressure.

-

Wash the resulting solid with diethyl ether and dry under vacuum to afford the pure amine hydrochloride.[6]

Quantitative Data for Strategy 1

Table 1: Diastereoselective Reduction of Trifluoromethyl α,β-Unsaturated N-tert-Butylsulfinyl Ketimines [1]

| Entry | Reducing Agent | Product Diastereomer | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | DIBAL-H | syn | >99:1 | 92 |

| 2 | L-Selectride | anti | 1:99 | 95 |

Table 2: Diastereoselective Addition of Grignard Reagents to Trifluoromethyl N-tert-Butylsulfinyl Imines [1]

| Entry | Grignard Reagent (RMgX) | Solvent | Product dr [(SS,S):(SS,R)] | Yield (%) |

| 1 | PhMgBr | CH₂Cl₂ | 22:1 | 77 |

| 2 | 4-MeO-C₆H₄MgBr | CH₂Cl₂ | 11:1 | 81 |

| 3 | 2-ThienylMgBr | CH₂Cl₂ | 5:1 | 98 |

| 4 | VinylMgBr | CH₂Cl₂ | >30:1 | 74 |

| 5 | AllylMgBr | CH₂Cl₂ | 6:1 | 98 |

| 6 | AllylMgBr | THF | 3.5:1 | 97 |

Strategy 2: Synthesis via Fluorinated Nucleophiles

Logical Workflow for Strategy 2

Caption: General workflow for the synthesis of chiral fluorinated amines via addition of fluorinated nucleophiles.

Experimental Protocols

Protocol 2.1: Nucleophilic Trifluoromethylation of an N-tert-Butylsulfinyl Imine with TMSCF₃

This protocol describes the addition of the Ruppert-Prakash reagent (TMSCF₃) to a chiral imine, activated by a fluoride (B91410) source.[1][7]

Materials:

-

N-tert-Butylsulfinyl imine (1.0 equiv)

-

(Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, 1.5 equiv)

-

Tetrabutylammonium triphenyldifluorosilicate (TBAT, 1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-